Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
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Overview
Description
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- is an organosulfur compound with a complex structure. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role as a key intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with 4-(phenylamino)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties.
4-(Phenylamino)benzenesulfonic acid: A related compound with similar structural features.
Sulfanilic acid: Another sulfonic acid derivative with different functional groups.
Uniqueness
What sets benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72968-79-7 |
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Molecular Formula |
C19H16N2O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |
InChI |
InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |
InChI Key |
BKTWCHYMSWDLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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